N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
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Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-14-5-10-20(30-2)18(12-14)25-22(28)21(27)24-17-9-8-15-4-3-11-26(19(15)13-17)23(29)16-6-7-16/h5,8-10,12-13,16H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFPYUDBNCIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 376.45 g/mol. Its structure consists of a tetrahydroquinoline core linked to a cyclopropanecarbonyl group and an ethanediamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(NC(C)C)c1ccc(cc1)N2C(=O)c3ccccc3C2=O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. The cyclopropanecarbonyl group enhances binding affinity to these targets, which can include receptors and enzymes.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory responses. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokine production when cells were treated with the compound.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, treatment with varying concentrations led to increased rates of cell death in breast cancer cells compared to control groups.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects, where the compound demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures.
Case Study 1: Anti-inflammatory Effects
A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with this compound significantly downregulated the expression of TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), the compound was tested for cytotoxicity. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential.
Case Study 3: Neuroprotection
A neuroprotective study evaluated the compound's ability to mitigate oxidative damage in SH-SY5Y neuronal cells exposed to hydrogen peroxide. The findings revealed that pre-treatment with the compound reduced cell death and lowered levels of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
